molecular formula C17H24N2O3 B246977 (4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone

(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone

Cat. No. B246977
M. Wt: 304.4 g/mol
InChI Key: YGCRWZYRUWEDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone, also known as MMMP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MMMP belongs to the class of piperidine derivatives and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone is not fully understood. However, studies have suggested that (4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone exerts its biological effects by modulating various signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone has been found to exhibit various biochemical and physiological effects. Studies have shown that (4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone can induce cell cycle arrest, inhibit cell migration and invasion, and modulate the expression of various genes involved in cancer progression. (4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, (4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone also has some limitations, including its poor solubility in water and limited stability under certain conditions.

Future Directions

There are several future directions for research on (4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone. One potential area of research is the development of novel formulations of (4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone that can improve its solubility and stability. Another area of research is the investigation of the potential use of (4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of (4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of (4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone involves the reaction of 4-methoxybenzaldehyde with morpholine and piperidine in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain (4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone in its pure form.

Scientific Research Applications

(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that (4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. (4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone has also been found to inhibit the formation of amyloid-beta plaques, which are characteristic of Alzheimer's disease.

properties

Product Name

(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

(4-methoxyphenyl)-(4-morpholin-4-ylpiperidin-1-yl)methanone

InChI

InChI=1S/C17H24N2O3/c1-21-16-4-2-14(3-5-16)17(20)19-8-6-15(7-9-19)18-10-12-22-13-11-18/h2-5,15H,6-13H2,1H3

InChI Key

YGCRWZYRUWEDNV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCOCC3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCOCC3

Origin of Product

United States

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